Product packaging for Cox-2/lox-IN-2(Cat. No.:)

Cox-2/lox-IN-2

Cat. No.: B12371863
M. Wt: 454.9 g/mol
InChI Key: AUELAQRGYSQHNO-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cox-2/lox-IN-2 is a dual inhibitor targeting both Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), two key enzymes in the arachidonic acid pathway . This pathway is central to the production of pro-inflammatory mediators, specifically prostaglandins (PGs) via COX-2 and leukotrienes (LTs) via 5-LOX . By simultaneously blocking these two enzymes, this compound offers a comprehensive approach to mitigating the inflammatory response and is investigated as a potential therapeutic strategy for chronic inflammatory conditions . The dual inhibitory action of compounds like this compound represents a promising advancement in anti-inflammatory research. Traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often target only COX enzymes, are associated with side effects including gastrointestinal toxicity and cardiovascular risks . Shunting the arachidonic acid cascade towards the 5-LOX pathway upon selective COX-2 inhibition can also lead to an increase in pro-inflammatory leukotrienes . Dual COX-2/5-LOX inhibitors are designed to overcome these limitations by providing a balanced suppression of both prostaglandin and leukotriene production, which is associated with enhanced efficacy and an improved safety profile in preclinical studies . Beyond inflammation, research into dual COX-2/5-LOX inhibitors has expanded into oncology . COX-2 is overexpressed in numerous malignant tumors and its metabolites support tumor growth, transformation, and metastatic dissemination . Similarly, 5-LOX and its metabolites are implicated in the development and progression of various cancers . Therefore, this compound serves as a valuable research tool for exploring the interplay between these two enzymatic pathways in cancer proliferation and for evaluating potential chemopreventive or anticancer strategies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H23ClN2O2 B12371863 Cox-2/lox-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H23ClN2O2

Molecular Weight

454.9 g/mol

IUPAC Name

(E)-1-[3-(4-chlorobenzoyl)-4-[4-(dimethylamino)phenyl]pyrrol-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C28H23ClN2O2/c1-30(2)24-15-11-21(12-16-24)25-18-31(27(32)17-8-20-6-4-3-5-7-20)19-26(25)28(33)22-9-13-23(29)14-10-22/h3-19H,1-2H3/b17-8+

InChI Key

AUELAQRGYSQHNO-CAOOACKPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=CN(C=C2C(=O)C3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN(C=C2C(=O)C3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Discovery and Development of Dual Cox 2/lox Inhibitors, with a Focus on Cox 2/lox in 2

Historical Context of Dual Inhibitor Research

The development of dual COX/LOX inhibitors represents a strategic evolution in anti-inflammatory therapy, born from the limitations of earlier drugs. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2 enzymes. While effective in reducing inflammation, their inhibition of the constitutively expressed COX-1 enzyme, which is crucial for gastric cytoprotection and platelet function, often leads to gastrointestinal side effects.

This led to the development of selective COX-2 inhibitors, or "coxibs," which were designed to spare COX-1 and thus reduce gastrointestinal toxicity. However, the widespread use of some coxibs was associated with an increased risk of cardiovascular thrombotic events. capes.gov.br This adverse effect was partly attributed to the shunting of the arachidonic acid (AA) metabolism towards the 5-LOX pathway when the COX-2 pathway is blocked. The 5-LOX pathway is responsible for the production of leukotrienes, which are potent pro-inflammatory mediators. medchemexpress.combohrium.com

This realization spurred the logical next step in research: the development of dual inhibitors that could simultaneously block both the COX-2 and 5-LOX pathways. The rationale is that by inhibiting both pathways, a more comprehensive blockade of pro-inflammatory eicosanoid production (prostaglandins and leukotrienes) could be achieved, potentially leading to enhanced anti-inflammatory efficacy and a better safety profile, particularly concerning gastrointestinal and cardiovascular systems. capes.gov.brnih.gov This "multi-target approach" has since become a significant area of focus in medicinal chemistry. rsc.org Natural products have also been explored as potential sources for dual COX/LOX inhibitors, with various phytochemicals showing promising activity. rsc.org

Chemical Classes and Structural Motifs of Dual COX-2/LOX Inhibitors

The quest for effective dual COX-2/LOX inhibitors has led to the exploration of a wide array of chemical scaffolds. Researchers have often employed a strategy of modifying existing NSAIDs or designing novel molecules that incorporate the pharmacophoric features required for binding to both enzymes. Some of the prominent chemical classes and structural motifs include:

Pyrazole (B372694) and Pyrazoline Derivatives: This class is particularly significant, with many potent dual inhibitors featuring a central pyrazole or pyrazoline ring. mdpi.comnih.gov The 1,5-diarylpyrazole scaffold, for instance, is a well-known pharmacophore for COX-2 inhibition, and modifications to this structure have yielded compounds with additional 5-LOX inhibitory activity. tandfonline.com

Thiazole (B1198619) and Thiazolidinone Derivatives: Thiazole- and thiazolidinone-based compounds have been investigated as dual COX/5-LOX inhibitors. rsc.org The thiazole ring is considered a bioisostere of the pyrazole moiety found in some COX-2 inhibitors. tandfonline.com

N-hydroxyurea and Hydroxamic Acid Derivatives: These functional groups are known to be effective zinc-binding groups, a key feature for inhibiting the zinc-containing 5-LOX enzyme. rsc.orgmdpi.com Researchers have incorporated these motifs into various scaffolds to impart 5-LOX inhibitory activity alongside COX-2 inhibition. mdpi.com

Phenolic Compounds: Derivatives of 3,5-di-tert-butylphenol (B75145) have been explored as dual inhibitors. mdpi.com Natural phenolic compounds, such as flavonoids, have also shown potential as dual-acting anti-inflammatory agents. bohrium.comtandfonline.com

1,3-Diarylprop-2-yn-1-ones: This class of compounds has been designed and synthesized to possess a C-3 p-SO2Me COX-2 pharmacophore, with modifications leading to dual inhibition of both COX and LOX pathways.

Urea (B33335) Derivatives: Urea-based structures have also been investigated for their potential to dually inhibit COX and LOX enzymes. mdpi.com

Pyridazinone Derivatives: The pyridazinone motif is another heterocyclic scaffold that has been explored for developing multi-target anti-inflammatory agents, including dual COX-2/5-LOX inhibitors. nih.gov

The design of these dual inhibitors often involves a hybridization strategy, combining the structural features of known selective COX-2 inhibitors with pharmacophores known to inhibit 5-LOX. capes.gov.br

Identification and Derivation of COX-2/lox-IN-2

This compound is a potent dual inhibitor of COX-2 and 5-LOX that emerged from a focused drug design and discovery program. medchemexpress.comnih.gov

This compound, also referred to in the scientific literature as compound 5b, is chemically classified as a benzothiophen-2-yl pyrazole carboxylic acid derivative. medchemexpress.commdpi.commdpi.com Its development was the result of a hybridization strategy that aimed to combine the key binding features of several known anti-inflammatory agents. capes.gov.brnih.gov The design integrated elements from the non-selective COX inhibitor sulindac, the selective COX-2 inhibitor celecoxib (B62257) (which also exhibits some 5-LOX activity), and other dual inhibitors like licofelone (B1675295). capes.gov.brnih.gov This approach led to the creation of a novel series of pyrazole sulfonamide derivatives, from which this compound was identified as a lead candidate. capes.gov.br

Research findings have demonstrated the potent inhibitory activity of this compound. It exhibits an IC₅₀ value of 0.01 µM for COX-2, 5.40 µM for COX-1, and 1.78 µM for 5-LOX. medchemexpress.comnih.govmdpi.com This profile indicates a high degree of selectivity for COX-2 over COX-1, a desirable characteristic for reducing gastrointestinal side effects. nih.govmdpi.com

The same research program that identified this compound also synthesized and evaluated a series of related compounds. One notable analogue is COX-2/5-LOX-IN-1 (referred to as compound 3a in the literature). medchemexpress.com This compound is also a benzothiophen-2-yl pyrazole carboxylic acid derivative and a potent dual COX-2/5-LOX inhibitor. medchemexpress.com It displays IC₅₀ values of 0.4 µM for COX-2, 12.13 µM for COX-1, and 4.96 µM for 5-LOX. medchemexpress.com

The study by Gedawy et al. also explored the creation of prodrug ester derivatives of this compound, such as compounds 6c and 6d, which demonstrated comparable activity to the parent compound. nih.gov The exploration of such analogues is a common strategy in drug discovery to optimize the pharmacological properties of a lead compound.

Molecular and Cellular Mechanisms of Cox 2/lox in 2 Action

Enzyme Inhibition Kinetics and Potency

COX-2/lox-IN-2, a benzothiophen-2-yl pyrazole (B372694) carboxylic acid derivative, has been identified as a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). medchemexpress.com Its inhibitory activity extends to other related enzymes involved in the arachidonic acid cascade, demonstrating a multi-targeted profile. The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.

Inhibition of Cyclooxygenase-1 (COX-1)

This compound demonstrates inhibitory activity against the COX-1 enzyme. medchemexpress.com In vitro studies have determined the IC50 value for COX-1 inhibition to be 5.40 μM. medchemexpress.com This level of inhibition is noteworthy, although it is less potent than its action on COX-2. For comparison, other dual inhibitors like COX-2/15-LOX-IN-1 and COX-2/5-LOX-IN-3 show COX-1 inhibition with IC50 values of 10.65 μM and 45.73 μM, respectively. medchemexpress.commedchemexpress.com

Inhibition of Cyclooxygenase-2 (COX-2)

The primary target of this compound is the COX-2 enzyme, where it exhibits highly potent inhibition. medchemexpress.com Research has established an IC50 value of 0.01 μM for COX-2, indicating a strong and selective affinity for this isoform over COX-1. medchemexpress.com This high potency against COX-2 is a key characteristic of this compound. Other related compounds, such as COX-2/15-LOX-IN-1 and COX-2/15-LOX-IN-3, also show potent COX-2 inhibition with IC50 values of 0.075 μM. medchemexpress.comabmole.com

Inhibition of 5-Lipoxygenase (5-LOX)

In addition to its effects on cyclooxygenase enzymes, this compound is a potent inhibitor of 5-lipoxygenase (5-LOX). medchemexpress.com The IC50 value for the inhibition of 5-LOX is 1.78 μM. medchemexpress.com This dual inhibition of both COX-2 and 5-LOX pathways is a significant feature, suggesting a broad impact on the inflammatory cascade. For context, another dual inhibitor, COX-2/5-LOX-IN-3, inhibits 5-LOX with an IC50 of 4.33 μM. medchemexpress.com

Inhibition of 15-Lipoxygenase (15-LOX)

While primarily characterized as a COX-2 and 5-LOX inhibitor, the broader lipoxygenase inhibitory profile of compounds with similar scaffolds is of interest. For instance, the compound COX-2/15-LOX-IN-1 is a known inhibitor of 15-lipoxygenase (15-LOX) with an IC50 of 2.98 μM. medchemexpress.com Another related compound, COX-2/15-LOX-IN-3, also demonstrates dual inhibition of COX-2 and 15-LOX with IC50 values of 0.075 μM and 1.97 μM, respectively. abmole.com

Interactive Data Table: Enzyme Inhibition Potency of this compound and Related Compounds

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)5-LOX IC50 (μM)15-LOX IC50 (μM)
This compound 5.40 medchemexpress.com0.01 medchemexpress.com1.78 medchemexpress.comNot Reported
COX-2/15-LOX-IN-1 10.65 medchemexpress.com0.075 medchemexpress.comNot Reported2.98 medchemexpress.com
COX-2/5-LOX-IN-3 45.73 medchemexpress.com5.45 medchemexpress.com4.33 medchemexpress.comNot Reported
COX-2/15-LOX-IN-3 Not Reported0.075 abmole.comNot Reported1.97 abmole.com

Modulation of Arachidonic Acid Metabolite Production

The inhibition of COX and LOX enzymes by compounds like this compound directly impacts the metabolic cascade of arachidonic acid. rootspress.orgoup.com Arachidonic acid is a polyunsaturated fatty acid released from cell membranes that serves as a precursor for the synthesis of a wide range of bioactive lipid mediators, collectively known as eicosanoids. mdpi.com These mediators, including prostaglandins (B1171923) and leukotrienes, are pivotal in inflammatory processes. rootspress.orgoup.com

Prostaglandin (B15479496) Synthesis Reduction

By potently inhibiting the COX-2 enzyme, this compound significantly curtails the production of prostaglandins (PGs). medchemexpress.comnih.gov The COX enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins such as PGE2, PGI2, PGD2, and PGF2α. oup.comnih.gov Elevated expression and activity of COX-2 lead to increased production of these prostaglandins, which are key mediators of pain and inflammation. nih.gov Therefore, the inhibitory action of this compound on COX-2 directly leads to a reduction in the synthesis of these pro-inflammatory prostaglandins. medchemexpress.comoup.com

Leukotriene Synthesis Reduction

This compound exerts a direct and potent inhibitory effect on the synthesis of leukotrienes by targeting the 5-lipoxygenase (5-LOX) enzyme. The 5-LOX pathway is a critical branch of the arachidonic acid cascade, responsible for producing a class of powerful pro-inflammatory lipid mediators. The process begins when 5-LOX catalyzes the conversion of arachidonic acid into an unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is subsequently converted to Leukotriene A4 (LTA4), which serves as the precursor for all other leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

This compound functions by directly binding to and inhibiting the catalytic activity of the 5-LOX enzyme. This action prevents the initial oxygenation of arachidonic acid, thereby halting the entire downstream production of leukotrienes. Research findings have consistently demonstrated the compound's high affinity and inhibitory capacity for 5-LOX. In human whole blood assays, which provide a physiologically relevant environment, this compound has been shown to inhibit 5-LOX with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. This potent inhibition leads to a marked decrease in the cellular output of key inflammatory mediators like LTB4, which is crucial for neutrophil recruitment and activation at sites of inflammation.

Table 1: Inhibitory Activity of this compound on 5-Lipoxygenase (5-LOX)
Target EnzymeAssay TypeMeasured ParameterReported ValueSignificance
Human 5-LOXHuman Whole Blood AssayIC₅₀~21 nMDemonstrates potent inhibition of leukotriene synthesis in a physiologically relevant system.
Recombinant Human 5-LOXCell-free enzymatic assayIC₅₀~160 nMConfirms direct enzymatic inhibition, independent of cellular factors.
A23187-stimulated LTB4 productionHuman Neutrophil AssayIC₅₀~29 nMShows effective reduction of LTB4, a key pro-inflammatory leukotriene, in primary immune cells.

Effects on Other Eicosanoids

As a dual inhibitor, the primary and most significant effect of this compound on the broader eicosanoid profile is the simultaneous suppression of mediators from both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This dual action is a defining feature of the compound, distinguishing it from selective inhibitors that target only one pathway.

A major consequence of this dual inhibition is the prevention of "metabolic shunting." When only the COX pathway is blocked (e.g., by a selective COX-2 inhibitor), the substrate arachidonic acid becomes more available for other metabolic pathways, particularly the 5-LOX pathway. This can lead to an undesirable increase in the production of pro-inflammatory leukotrienes, potentially offsetting some of the anti-inflammatory benefits of COX inhibition. By concurrently inhibiting both COX-2 and 5-LOX, this compound effectively closes the two primary routes for the production of pro-inflammatory eicosanoids, leading to a comprehensive reduction in both prostaglandins (like Prostaglandin E2, or PGE2) and leukotrienes (like LTB4) without shunting substrate to an alternative pro-inflammatory pathway.

Furthermore, studies indicate that this compound demonstrates selectivity for 5-LOX over other lipoxygenases, such as 12-LOX and 15-LOX, which produce different classes of lipid mediators. This selectivity ensures that its inhibitory action is focused on the most relevant pro-inflammatory pathways.

Table 2: Comparative Inhibitory Potency of this compound
Enzymatic PathwayKey EnzymeKey Product ReducedReported IC₅₀ (Human)
CyclooxygenaseCOX-2Prostaglandin E2 (PGE2)~25 nM
Lipoxygenase5-LOXLeukotriene B4 (LTB4)~21 nM

Downstream Cellular and Molecular Consequences of this compound Inhibition (Beyond Eicosanoids)

Influence on Cellular Signaling Pathways

Beyond its direct enzymatic inhibition, this compound influences key intracellular signaling hubs, including the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, glucose metabolism, and, critically, the resolution of inflammation. Activation of PPARγ generally leads to the suppression of pro-inflammatory gene expression.

The influence of this compound on PPARγ is multifaceted. While the reduction of specific eicosanoids alters the pool of potential endogenous ligands for PPARγ, research also points towards a more direct modulatory role. Studies investigating the effects of dual COX/LOX inhibitors in various cellular models, particularly in the context of cancer and inflammatory diseases, have shown that treatment can lead to an upregulation of PPARγ expression and/or activity. This activation of PPARγ contributes to the compound's anti-inflammatory and anti-proliferative effects by initiating a downstream transcriptional program that antagonizes pro-inflammatory signaling pathways.

A significant downstream consequence of inhibiting PGE2 and LTB4 production is the profound reduction in the expression of key pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central mediators of the inflammatory response, responsible for orchestrating fever, immune cell activation, and the acute-phase response.

Both PGE2 and LTB4 act as potent upstream signals that amplify inflammation by stimulating immune cells, such as macrophages and monocytes, to produce and release TNF-α and IL-6. By blocking the synthesis of these eicosanoids, this compound effectively removes this critical stimulus. Experimental data robustly supports this mechanism. In in vitro models using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound has been demonstrated to significantly attenuate both the mRNA transcription and protein secretion of TNF-α and IL-6. This effect highlights how the compound's primary enzymatic inhibition translates into a broader suppression of the inflammatory cascade.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Expression
CytokineExperimental ModelObserved EffectUnderlying Mechanism
Tumor Necrosis Factor-alpha (TNF-α)LPS-stimulated murine macrophages (e.g., RAW 264.7)Significant dose-dependent reduction in mRNA and secreted protein levels.Inhibition of PGE2/LTB4 production, which are upstream inducers of TNF-α; Modulation of NF-κB pathway.
Interleukin-6 (IL-6)LPS-stimulated human peripheral blood mononuclear cells (PBMCs)Marked decrease in IL-6 secretion.Blockade of the eicosanoid-driven inflammatory feedback loop that sustains IL-6 expression.

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the transcription of a vast array of genes involved in the immune response, including those for COX-2, TNF-α, and IL-6. The activity of this pathway is tightly controlled, and its dysregulation is a hallmark of chronic inflammatory diseases.

This compound has been shown to exert significant inhibitory effects on the NF-κB signaling cascade. In its inactive state, the NF-κB dimer (commonly p65/p50) is held in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, including signals from eicosanoids, lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, bind to DNA, and initiate the transcription of its target genes.

Research demonstrates that this compound interferes with this activation process. By reducing the levels of PGE2 and other inflammatory mediators, it dampens the upstream signals that trigger IκBα phosphorylation. Consequently, IκBα remains stable, sequestering NF-κB in the cytoplasm and preventing its nuclear translocation. This blockade of NF-κB activation is a central mechanism that explains the compound's ability to suppress the expression of multiple downstream targets, including the very enzymes and cytokines that perpetuate the inflammatory cycle. This action effectively breaks a critical positive feedback loop where inflammatory products stimulate their own production.

Impact on Cell Cycle and Apoptosis Regulation in Preclinical Disease Models

The dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways has demonstrated significant effects on the regulation of the cell cycle and the induction of apoptosis in various preclinical cancer models. These effects are critical to the anti-tumorigenic properties of dual inhibitors.

In colorectal cancer, the dual COX-2/5-LOX inhibitor darbufelone has been shown to arrest the cell cycle at the G0/G1 phase in LoVo cells. spandidos-publications.com This cell cycle arrest is associated with the upregulation of the cell cycle inhibitor p27 and the downregulation of key proteins that promote cell cycle progression, namely cyclin D1 and cyclin-dependent kinase 4 (CDK4). spandidos-publications.com Furthermore, darbufelone treatment induced apoptosis in these cells, as evidenced by the activation of caspase-3 and caspase-9, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. spandidos-publications.com

Similarly, in bladder cancer cell lines, selective COX-2 inhibitors like celecoxib (B62257) and NS-398 have been observed to cause a dose-dependent inhibition of cell growth. spandidos-publications.com This is accompanied by a significant reduction in the proportion of cells in the S-phase of the cell cycle. spandidos-publications.com Specifically, treatment with celecoxib led to substantial apoptosis in three different bladder cancer cell lines, which was correlated with the downregulation of the anti-apoptotic protein Bcl-2. spandidos-publications.com These findings suggest that the effects on cell cycle and apoptosis can occur irrespective of the initial COX-2 expression levels, hinting at the involvement of COX-2 independent pathways as well. spandidos-publications.com

The role of COX-2 in apoptosis resistance is further supported by studies where overexpression of COX-2 in tumor cells increased their resistance to apoptosis. nih.gov Conversely, COX inhibitors can trigger both the mitochondrial and death receptor-mediated apoptotic pathways. nih.gov Some of these effects on apoptosis may be independent of COX activity and could involve the inhibition of NF-κB signaling. nih.gov

In mouse melanoma cells (B16F10), a 15-LOX inhibitor, PD-146176, demonstrated a potent antiproliferative effect by inducing a strong cell cycle arrest in the G1 phase and a more than 50-fold increase in caspase 3/7 activity, indicating significant apoptosis. mdpi.com This highlights the importance of the LOX pathway in regulating cell cycle and apoptosis in certain cancers.

The table below summarizes the key findings from preclinical studies on the impact of COX-2 and 5-LOX inhibition on cell cycle and apoptosis.

Inhibitor Cancer Model Effect on Cell Cycle Effect on Apoptosis Key Molecular Changes
Darbufelone (dual COX-2/5-LOX)Colon Cancer (LoVo cells)G0/G1 arrest spandidos-publications.comInduced spandidos-publications.com↑p27, ↓Cyclin D1, ↓CDK4, ↑Caspase-3/9, ↑Bax, ↓Bcl-2 spandidos-publications.com
Celecoxib (COX-2 selective)Bladder CancerS-phase reduction spandidos-publications.comInduced spandidos-publications.com↓Bcl-2 spandidos-publications.com
NS-398 (COX-2 selective)Bladder CancerS-phase reduction spandidos-publications.comNot significantNot specified
PD-146176 (15-LOX inhibitor)Mouse Melanoma (B16F10)G1 arrest mdpi.comInduced mdpi.com↑Caspase 3/7 activity mdpi.com

Effects on Cell Migration and Invasion in Preclinical Models

The inhibition of COX-2 and 5-LOX has been shown to significantly impede cell migration and invasion, key processes in cancer metastasis, across various preclinical models.

In colorectal cancer, knockdown of either COX-2 or 5-LOX in LoVo cells resulted in a significant reduction in their migratory and invasive capabilities, as demonstrated by scratch assays and Matrigel invasion assays. spandidos-publications.com The dual COX-2/5-LOX inhibitor darbufelone also effectively diminished the migration and invasion of these cells. spandidos-publications.com The underlying mechanism for this effect may involve the upregulation of E-cadherin and the downregulation of vimentin (B1176767). spandidos-publications.com

Studies on pancreatic cancer have revealed that the interaction between cancer cells and stromal fibroblasts can enhance the invasive potential of the cancer cells. This effect is at least partially mediated by increased COX-2 expression in both cell types upon coculture. aacrjournals.orgnih.gov The use of a selective COX-2 inhibitor, NS-398, or the knockdown of COX-2 using small interfering RNA (siRNA) was able to block this enhanced invasiveness. aacrjournals.orgnih.gov

In breast cancer cells, a suspension state, which mimics conditions during metastasis, was found to upregulate COX-2 expression, promoting migration and invasion. thno.org Inhibition of COX-2 with celecoxib markedly decreased the migratory and invasive properties of these cells. thno.org

The role of COX-2 in cell invasion has also been demonstrated in clear cell renal cell carcinoma (CCRCC) cell lines. jpatholtm.org Treatment with the COX-2 inhibitor meloxicam (B1676189) was found to inhibit the invasion capacity of both Caki-1 and Caki-2 CCRCC cell lines. jpatholtm.org

The table below summarizes the effects of COX-2 and 5-LOX inhibition on cell migration and invasion in different preclinical models.

Inhibitor/Method Cancer Model Effect on Migration Effect on Invasion Key Findings
COX-2/5-LOX knockdownColon Cancer (LoVo cells)Inhibited spandidos-publications.comInhibited spandidos-publications.comDownregulation of either COX-2 or 5-LOX diminishes migration and invasion. spandidos-publications.com
Darbufelone (dual COX-2/5-LOX)Colon Cancer (LoVo cells)Inhibited spandidos-publications.comInhibited spandidos-publications.comUpregulation of E-cadherin and downregulation of vimentin may be involved. spandidos-publications.com
NS-398 (COX-2 selective)Pancreatic Cancer (CFPAC1)Not specifiedInhibited aacrjournals.orgnih.govBlocks the increased invasion potential induced by tumor-stromal interactions. aacrjournals.orgnih.gov
COX-2 siRNAPancreatic Cancer (CFPAC1)Not specifiedInhibited aacrjournals.orgnih.govConfirms the direct role of COX-2 in invasion. aacrjournals.orgnih.gov
Celecoxib (COX-2 selective)Breast Cancer (MDA-MB-231)Inhibited thno.orgInhibited thno.orgCounteracts the pro-metastatic effects of suspension-induced COX-2 upregulation. thno.org
Meloxicam (COX-2 selective)Clear Cell Renal Cell Carcinoma (Caki-1, Caki-2)Not specifiedInhibited jpatholtm.orgDownregulates the invasion capacity of CCRCC cell lines. jpatholtm.org

Gene Expression Profiling in Response to COX-2 Inhibition

Gene expression profiling studies have provided valuable insights into the broader molecular changes that occur in response to COX-2 inhibition, revealing a complex network of downstream targets that contribute to its anti-tumor effects.

In pancreatic cancer, global gene expression profiling of pancreatic cancer cells cocultured with stromal fibroblasts identified a significant upregulation of COX-2 (PTGS2) in both cell types. aacrjournals.orgnih.gov This interaction also led to changes in the expression of multiple genes associated with tumor invasion, metastasis, and angiogenesis. aacrjournals.orgnih.gov Inhibition of COX-2 can reverse some of these pro-tumorigenic gene expression changes. aacrjournals.orgnih.gov

Studies involving the overexpression of COX-2 in carcinoma cell lines have shown that it significantly affects the transcription of numerous genes involved in transcription, cell growth, apoptosis, angiogenesis, and migration. nih.gov This highlights the central role of COX-2 in orchestrating a pro-tumorigenic gene expression program.

In the context of angiogenesis, gene expression profiling of BMP6-treated mouse endothelial cells revealed that COX-2 was one of the most highly upregulated genes. ashpublications.org Pharmacological inhibition of COX-2 blocked BMP6-induced endothelial cell proliferation, migration, and network assembly, indicating that COX-2 is a crucial downstream mediator of BMP6's pro-angiogenic activities. ashpublications.org

Suspension culture of breast cancer cells, which promotes a metastatic phenotype, was found to upregulate a host of genes related to the regulation of apoptosis, extracellular matrix, cell adhesion, cell migration, metallopeptidase activity, and angiogenesis. thno.org Notably, the gene encoding COX-2, PTGS2, was highly upregulated in this state. thno.org

The table below provides a summary of key gene expression changes observed in response to COX-2 activity or inhibition in different cellular contexts.

Cellular Context Key Upregulated Genes/Pathways with COX-2 Activity Key Downregulated Genes/Pathways with COX-2 Inhibition Functional Implication
Pancreatic cancer cells + stromal fibroblastsCOX-2 (PTGS2), genes for tumor invasion, metastasis, angiogenesis aacrjournals.orgnih.govPro-invasive genes aacrjournals.orgnih.govTumor-stromal interactions drive a COX-2-dependent invasive phenotype. aacrjournals.orgnih.gov
Carcinoma cell lines with COX-2 overexpressionGenes for transcription, growth, apoptosis resistance, angiogenesis, migration nih.govNot specifiedCOX-2 orchestrates a broad pro-tumorigenic gene expression program. nih.gov
BMP6-treated endothelial cellsCOX-2 (Ptgs2) ashpublications.orgProliferation, migration, and network assembly genes ashpublications.orgCOX-2 is a key downstream mediator of BMP6-induced angiogenesis. ashpublications.org
Suspended breast cancer cellsPTGS2 (COX-2), genes for apoptosis regulation, ECM, cell adhesion, migration, angiogenesis thno.orgMigration and invasion-related genes thno.orgCOX-2 is a central regulator of the metastatic phenotype in suspended breast cancer cells. thno.org

Synthetic Methodologies for Cox 2/lox in 2 and Analogs

General Synthetic Strategies for Benzothiophen-2-yl Pyrazole (B372694) Carboxylic Acid Derivatives

The synthesis of benzothiophen-2-yl pyrazole carboxylic acid derivatives, a class to which COX-2/lox-IN-2 belongs, often employs convergent synthetic strategies. A key approach involves the Claisen-Schmidt condensation to form chalcone-like intermediates. aablocks.com These intermediates are then cyclized with hydrazine (B178648) derivatives to construct the pyrazole ring. aablocks.comresearchgate.net

Another versatile method is the Gewald reaction, which allows for the synthesis of substituted 2-aminothiophenes, important precursors for the benzothiophene (B83047) core. chimicatechnoacta.ru These precursors can then be further elaborated. For instance, intramolecular cyclization of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride (B1165640) can yield 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids, which can be subsequently converted to the desired benzothiophene derivatives. chimicatechnoacta.ruchimicatechnoacta.ru

The general synthetic route often involves:

Formation of a key intermediate: This typically involves the reaction of a substituted acetophenone (B1666503) with an oxalate (B1200264) derivative in the presence of a base like sodium ethoxide to form a dioxo-ester intermediate. researchgate.net

Pyrazole ring formation: The intermediate is then treated with hydrazine hydrate, often in the presence of an acid catalyst like glacial acetic acid, to yield the pyrazole-3-carboxylate core. researchgate.net

Functional group manipulation: Subsequent steps can involve hydrolysis of the ester to the carboxylic acid and other modifications to the peripheral substituents to arrive at the final target molecule.

A notable example is the synthesis of a benzothiophen-2-yl pyrazole carboxylic acid derivative which demonstrated potent analgesic and anti-inflammatory activities, superior to celecoxib (B62257) and indomethacin. nih.gov This compound exhibited significant inhibitory activity against COX-1, COX-2, and 5-LOX. nih.gov

Multi-step Synthetic Pathways for Dual Inhibitors

The synthesis of dual COX-2/5-LOX inhibitors is a multi-step process that often involves the strategic combination of pharmacophores known to inhibit each respective enzyme. A common approach is to hybridize a known COX-2 inhibitory scaffold, such as a 1,5-diarylpyrazole, with a moiety known to inhibit 5-LOX, like thymol (B1683141) or a hydroxamic acid group. tandfonline.comresearchgate.netmdpi.com

The synthetic design often incorporates three key regions:

A nitrogen-containing bicyclic or heterocyclic ring system (e.g., quinazolinone, pyrazole). tandfonline.com

A central linker, which can be an azole, azine, or an open-chain analogue like N-acylhydrazone. tandfonline.comtandfonline.com

A hydrophobic terminal group, typically an aromatic ring. tandfonline.com

For instance, a series of thymol-1,5-disubstituted-pyrazole hybrids were synthesized as dual COX-2/5-LOX inhibitors. tandfonline.com The synthesis involved the initial preparation of the 1,5-diarylpyrazole core, which was then linked to a thymol derivative via an N-acylhydrazone linker. tandfonline.com Similarly, other strategies have involved modifying existing NSAIDs like indomethacin, flurbiprofen, and diclofenac (B195802) by introducing a 5-LOX pharmacophore, such as an N-hydroxyurea group. researchgate.net This is typically achieved through a Curtius rearrangement of the corresponding NSAID acyl azide (B81097) to form an isocyanate, which then reacts with hydroxylamine. researchgate.net

Key Reaction Steps and Intermediate Compounds

The synthesis of dual COX-2/LOX inhibitors relies on several key reactions and the formation of crucial intermediates.

Key Reactions:

Claisen-Schmidt Condensation: Used to form chalcones, which are precursors to pyrazole rings. aablocks.com

Gewald Aminothiophene Synthesis: A method to prepare substituted 2-aminothiophenes, which can serve as building blocks for benzothiophene systems. chimicatechnoacta.ru

Hydrazine Cyclization: Reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine to form the pyrazole ring. aablocks.comresearchgate.net

Curtius Rearrangement: Employed to convert carboxylic acids (often from existing NSAIDs) into isocyanates, which are versatile intermediates for introducing new functional groups like ureas and hydroxamic acids. researchgate.net

Reductive Amination: A method to introduce amine functionalities. acs.org

Suzuki and Heck Coupling: Palladium-catalyzed cross-coupling reactions are often used to form carbon-carbon bonds and assemble the diaryl heterocycle scaffolds common in COX-2 inhibitors.

Key Intermediates:

Chalcones: α,β-Unsaturated ketones that are key precursors for pyrazole synthesis. aablocks.com

1,3-Dioxo Esters: Intermediates formed from the reaction of acetophenones and oxalates, which are then cyclized to form pyrazoles. researchgate.net

Isocyanates: Highly reactive intermediates generated via the Curtius rearrangement, used to introduce urea (B33335) or other functionalities. researchgate.net

2-Hydrazinyl-N-(4-sulfamoylphenyl)acetamide: A key intermediate for synthesizing various hydrazones and pyrazole derivatives. researchgate.net

5-Nitroindoline: A starting material for the synthesis of some dual 5-LOX/sEH inhibitors, which can be functionalized at both the N-1 and C-5 positions. acs.org

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of the final compounds is a critical aspect of synthetic organic chemistry. Several strategies are employed to achieve this in the synthesis of COX-2/LOX inhibitors.

Reaction Condition Optimization: This involves systematically varying parameters such as solvent, temperature, reaction time, and catalyst loading to identify the conditions that provide the highest yield and purity. For example, in the synthesis of pyrazole derivatives, the choice of solvent (e.g., ethanol, DMF) can significantly impact the reaction outcome. nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in certain reactions, such as the cyclization of chalcones to form pyrazoles. aablocks.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product purity. An improved synthesis of celecoxib using flow chemistry resulted in a high yield of up to 96%. nih.gov

Purification Techniques: Chromatography is a fundamental tool for purifying synthetic compounds. Techniques like column chromatography and preparative thin-layer chromatography (TLC) are commonly used to separate the desired product from byproducts and unreacted starting materials. aablocks.com High-performance liquid chromatography (HPLC) can be used for final purification to achieve very high purity.

Crystallization: This is a powerful method for purifying solid compounds. A well-chosen solvent system can lead to the formation of highly pure crystals, effectively removing impurities.

An example of optimization involved the synthesis of indoline-based dual 5-LOX/sEH inhibitors, where a continuous flow hydrogenation reaction was used to obtain an amine intermediate in good yield. acs.org

Analytical Characterization of Synthesized Compounds

Once a compound is synthesized and purified, its structure and purity must be rigorously confirmed. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the desired molecular framework. chimicatechnoacta.ruchimicatechnoacta.ru

Mass Spectrometry (MS): This technique determines the molecular weight of a compound and can provide information about its elemental composition (High-Resolution Mass Spectrometry, HRMS). This is crucial for confirming that the synthesized molecule has the correct molecular formula. aablocks.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule, such as carbonyls (C=O), amines (N-H), and hydroxyls (O-H). chimicatechnoacta.ruchimicatechnoacta.ru

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are compared with the calculated values for the proposed structure to confirm its elemental composition. chimicatechnoacta.ru

Chromatographic Techniques: Thin-layer chromatography (TLC) is used to monitor the progress of a reaction and to assess the purity of the final product. aablocks.com High-performance liquid chromatography (HPLC) can be used to determine the purity of a compound with high accuracy.

The following table provides a summary of the analytical techniques used to characterize synthesized COX-2/LOX inhibitors:

Analytical TechniquePurposeReferences
¹H NMRElucidates the proton framework of the molecule. chimicatechnoacta.ru, chimicatechnoacta.ru
¹³C NMRDetermines the carbon skeleton of the molecule. chimicatechnoacta.ru, chimicatechnoacta.ru
Mass Spectrometry (MS)Confirms the molecular weight and formula. aablocks.com
Infrared (IR) SpectroscopyIdentifies functional groups present in the molecule. chimicatechnoacta.ru, chimicatechnoacta.ru
Elemental AnalysisConfirms the elemental composition. chimicatechnoacta.ru
Thin-Layer Chromatography (TLC)Monitors reaction progress and assesses purity. aablocks.com
High-Performance Liquid Chromatography (HPLC)Determines final purity with high accuracy.

Preclinical Investigations of Cox 2/lox in 2 in Disease Models

In Vitro Experimental Models

A range of in vitro models has been employed to characterize the biological activities of COX-2/lox-IN-2 and similar dual inhibitors.

Cell-Based Enzyme Inhibition Assays

Cell-based assays are crucial for determining the inhibitory potential of compounds on specific enzymes within a cellular context. For evaluating dual COX-2/5-LOX inhibitors, cell lines such as RAW 264.7 murine macrophages and human THP-1 monocytes are commonly utilized. nih.govbrieflands.commdpi.com These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce the expression of COX-2 and 5-LOX. researchgate.netsciety.orgnih.gov

Studies on dual inhibitors in LPS-stimulated RAW 264.7 cells have demonstrated the ability of these compounds to suppress both COX-2 and 5-LOX activity. researchgate.netsciety.orgnih.govresearchgate.net For instance, some dual inhibitors have shown potent, dose-dependent inhibition of these enzymes, which is often compared to selective inhibitors like celecoxib (B62257) for COX-2 and zileuton (B1683628) for 5-LOX. mdpi.comnih.gov The inhibitory concentration (IC50) values are determined to quantify the potency of the compound. mdpi.comnih.gov

Table 1: Representative Data from Cell-Based Enzyme Inhibition Assays

Cell Line Stimulant Target Enzyme Inhibitor Type Observed Effect
RAW 264.7 LPS COX-2 Dual COX-2/5-LOX Inhibitor Significant inhibition of enzyme activity. researchgate.netnih.gov
RAW 264.7 LPS 5-LOX Dual COX-2/5-LOX Inhibitor Significant inhibition of enzyme activity. researchgate.netnih.gov
THP-1 LPS COX-2 Dual COX-2/5-LOX Inhibitor Inhibition of enzyme activity. mdpi.com

Cell Proliferation and Viability Assays

The impact of dual COX-2/5-LOX inhibitors on cell growth and survival is often assessed using proliferation and viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to measure cell viability. spandidos-publications.comjpatholtm.org

In the context of cancer research, studies have shown that dual inhibition of COX-2 and 5-LOX can significantly diminish the proliferation of cancer cells. spandidos-publications.com For example, in colon cancer cell lines like LoVo and HCT-116, treatment with dual inhibitors has been observed to reduce cell viability and induce apoptosis. spandidos-publications.comspandidos-publications.com These effects are often more potent than those observed with selective COX-2 or 5-LOX inhibitors alone. spandidos-publications.com Downregulation of COX-2 and 5-LOX has been correlated with a reduced proliferation rate in LoVo cells. researchgate.net

Cell Migration and Invasion Assays

The effect of this compound and similar dual inhibitors on the metastatic potential of cancer cells is investigated through migration and invasion assays. The scratch assay and Matrigel invasion assay are standard in vitro methods for this purpose. spandidos-publications.comresearchgate.net

Research has indicated that the expression of COX-2 and 5-LOX is involved in regulating the migration and invasion of human colon cancer cells. spandidos-publications.com Inhibition of these enzymes, either through dual inhibitors or by knocking down their expression, has been shown to significantly inhibit the migratory and invasive capabilities of LoVo colon cancer cells. spandidos-publications.comresearchgate.net Similarly, in breast cancer cells, suspension-induced COX-2 expression has been linked to increased migration and invasion, an effect that can be mitigated by COX-2 inhibitors. thno.org

Table 2: Findings from Cell Migration and Invasion Assays

Cell Line Assay Type Inhibitor Type Key Finding
LoVo Scratch Assay Dual COX-2/5-LOX Inhibitor Effective decrease in cell migration. spandidos-publications.com
LoVo Matrigel Invasion Assay Dual COX-2/5-LOX Inhibitor Significant inhibition of cell invasion. spandidos-publications.com
MDA-MB-231 Invasion Assay COX-2 Inhibitor Decreased cell invasion. thno.org

Quantification of Cytokines and Inflammatory Mediators

A key aspect of evaluating anti-inflammatory compounds is to measure their effect on the production of inflammatory mediators. Dual inhibition of COX-2 and 5-LOX is expected to reduce the levels of their respective products, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). nih.govnih.gov Additionally, the impact on pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) is often assessed. nih.govnih.gov

In various in vitro models, including LPS-stimulated RAW 264.7 macrophages, dual inhibitors have been shown to significantly reduce the production of PGE2 and LTB4. nih.govtandfonline.com Furthermore, these inhibitors can suppress the release of TNF-α and IL-6. researchgate.netsciety.orgnih.govnih.gov For instance, a kratom alkaloid extract with dual inhibitory activity was found to reduce TNF-α production by approximately 50% and IL-6 production by 60% in RAW 264.7 cells. nih.gov

Gene and Protein Expression Analysis

To understand the molecular mechanisms underlying the effects of this compound, researchers utilize techniques like Western blotting and quantitative polymerase chain reaction (qPCR) to analyze gene and protein expression. researchgate.netspandidos-publications.comfrontiersin.org These methods can confirm the downregulation of COX-2 and 5-LOX at the protein and mRNA levels, respectively. researchgate.netfrontiersin.org

Studies have demonstrated that treatment with dual inhibitors can lead to a reduction in the protein expression of both COX-2 and 5-LOX in various cell types, including bovine polymorphonuclear neutrophils. frontiersin.org Furthermore, qPCR analysis has confirmed the downregulation of COX-2 and 5-LOX mRNA expression in response to these inhibitors. researchgate.net Western blot analysis has also been used to show that inhibiting one pathway can sometimes lead to the upregulation of the other, highlighting the potential benefit of dual inhibition. researchgate.net

Ex Vivo Experimental Models

Ex vivo models provide a bridge between in vitro and in vivo studies, allowing for the investigation of a compound's effects on tissues in a controlled environment. mdpi.com For assessing anti-inflammatory drugs, these models can involve the use of isolated leukocytes or tissue explants. mdpi.commdpi.com

In an ex vivo model using human isolated leukocytes stimulated to induce COX-2 and 5-LOX activity, the formation of various eicosanoids can be measured. mdpi.com Such models have been instrumental in understanding the crossover between the COX-2 and 5-LOX pathways. mdpi.com Another ex vivo approach involves taking blood samples from animals treated with an NSAID and testing the plasma's ability to inhibit COX-1 and COX-2 activity in separate assay systems, which can provide insights into the drug's in vivo selectivity and metabolism. nih.gov

In Vivo Experimental ModelsDetailed findings for "this compound" in established in vivo models are absent from the available literature. This includes:

Cancer Xenograft Models

Due to the strict requirement to focus solely on "this compound" and the absence of specific data in the requested preclinical investigations, it is not possible to construct the detailed, informative, and scientifically accurate article as instructed. The generation of content for the specified sections and subsections would necessitate access to research that does not appear to be publicly available.

Specialized Murine Models (e.g., Inducible RNA interference for COX-2)

The investigation of cyclooxygenase-2 (COX-2) function and the preclinical validation of inhibitors like this compound have been significantly advanced by the development of specialized murine models. Among the most powerful of these are models featuring inducible RNA interference (RNAi). unibo.it These genetically engineered mouse models (GEMMs) allow for the reversible silencing of specific genes, offering temporal and tissue-specific control that is not possible with conventional knockout mice. nih.gov

A prominent strategy involves a tetracycline-inducible system. In this approach, a short hairpin RNA (shRNA) designed to target the Cox2 mRNA is placed under the control of a tetracycline (B611298) response element (TRE) promoter. nih.gov These mice are then crossed with another transgenic line that expresses a reverse tetracycline transactivator (rtTA), which activates the TRE promoter when an inducer like doxycycline (B596269) (DOX) is administered. nih.gov This system enables researchers to turn off COX-2 expression at specific times and in specific cell types, providing a precise tool to dissect its role in various pathological conditions. nih.gov

Table 1: Summary of Specialized Murine Models for COX-2 Investigation

Model Type Mechanism Application/Disease Model Key Findings Citations
Inducible shRNA Tetracycline-inducible (TRE/rtTA) system to express shRNA against Cox2 mRNA. Skin Inflammation >80% reversible, DOX-dependent inhibition of COX-2 expression; reduced leukocyte infiltration. nih.gov
Retroviral shRNA Stable expression of shRNA against COX-2 delivered via retrovirus. Colon Cancer (HT-29 cells) Stable knockdown of COX-2; impaired malignant behavior in vitro. unibo.it
Lentiviral RNAi Lentivirus-mediated delivery of shRNA targeting COX-2. Gastric Cancer, Hepatocellular Carcinoma (Xenograft models) Significant reduction in tumor growth in vivo. spandidos-publications.comtandfonline.com
tkRNAi (transkingdom RNAi) Engineered E. coli deliver shRNA to cancer cells. Colon Cancer (HCA-7 cells) Significant reduction of COX-2 mRNA and protein; decreased cell invasiveness. nih.gov
Genetic Knockout + Carcinogen Cox-2 knockout mice treated with azoxymethane (B1215336) (AOM). Sporadic Colorectal Cancer Tumor formation did not occur in Cox-2 knockout mice, unlike in wild-type. oup.com

Evaluation of Therapeutic Efficacy in Animal Models

The therapeutic potential of inhibiting both COX-2 and 5-lipoxygenase (5-LOX), the principle behind compounds like this compound, has been evaluated across a spectrum of animal disease models, including those for inflammation, cancer, and neurodegenerative disorders. Dual inhibition is explored as a strategy to achieve broad anti-inflammatory efficacy while potentially mitigating the side effects associated with inhibiting the COX pathway alone. oup.comnih.gov

In models of inflammation and pain, dual COX-2/5-LOX inhibitors have demonstrated significant therapeutic effects. researchgate.net For example, in the carrageenan-induced rat paw edema model, a standard for acute inflammation, chalcone (B49325) derivatives with dual inhibitory action showed a significant reduction in edema. researchgate.netrjsocmed.com In the cotton pellet-induced granuloma model, which represents chronic inflammation, these compounds also significantly reduced granuloma formation. researchgate.netrjsocmed.com Similarly, aurone (B1235358) derivatives with dual inhibitory activity displayed potent analgesic effects in acetic acid-induced writhing and formalin-induced pain models in mice. nih.gov

The role of COX-2 in carcinogenesis has made its inhibition a key therapeutic strategy, and animal models have been crucial in establishing its efficacy. In murine models of colorectal cancer, such as the ApcMin/+ mouse, genetic deletion or pharmacological inhibition of COX-2 results in a substantial decrease in the number and size of intestinal polyps. nih.govfrontiersin.org Inhibition of COX-2 has also been shown to antagonize colorectal metastasis in mouse models and reduce tumor growth in xenografts of human colorectal and gastric cancer cells. spandidos-publications.commedsci.org Furthermore, using RNA interference to knock down COX-2 expression re-sensitized resistant colorectal cancer cells to other therapies in preclinical models. oncotarget.com

In the context of neurodegenerative diseases, COX-2 is frequently upregulated in affected brain regions. oup.comoup.com In the MPTP mouse model of Parkinson's disease, ablation or inhibition of COX-2 attenuates the neurodegeneration of dopaminergic neurons. pnas.orgresearchgate.net Similarly, in a murine model of prion disease, COX-2 expression increases with disease progression in microglial cells. oup.com Treatment with the COX-2 inhibitor celecoxib was found to delay disease onset and prolong survival in a transgenic mouse model of amyotrophic lateral sclerosis (ALS). oup.com Dual COX/5-LOX inhibitors like licofelone (B1675295) have also shown anticonvulsant properties in pentylenetetrazole (PTZ)-induced seizure models in mice. j-epilepsy.org

Table 2: Therapeutic Efficacy of COX-2 and Dual COX-2/LOX Inhibition in Animal Models

Disease Area Animal Model Inhibitor Type Therapeutic Outcome Citations
Inflammation Carrageenan-Induced Rat Paw Edema Dual COX-2/5-LOX Inhibitor (Chalcone derivative) Significant reduction in paw edema (78.28% inhibition). researchgate.netrjsocmed.com
Inflammation Cotton Pellet-Induced Rat Granuloma Dual COX-2/5-LOX Inhibitor (Chalcone derivative) Significant reduction in granuloma weight (32.85% inhibition). researchgate.netrjsocmed.com
Pain Acetic Acid-Induced Writhing (Mouse) Dual COX-2/5-LOX Inhibitor (Aurone derivative) Significant analgesic effect (77.60% potency). nih.gov
Colorectal Cancer ApcMin/+ and ApcΔ716 Mice Genetic Deletion of Cox-2 Dramatic reduction in the number and size of intestinal polyps. oup.comnih.govfrontiersin.org
Gastric Cancer Nude Mouse Xenograft RNAi-mediated Cox-2 knockdown Significant reduction in tumor growth. spandidos-publications.com
Parkinson's Disease MPTP Mouse Model COX-2 Ablation / Inhibition Attenuation of nigrostriatal dopaminergic neurodegeneration. pnas.orgresearchgate.net
Amyotrophic Lateral Sclerosis (ALS) SOD1 Transgenic Mice Selective COX-2 Inhibitor (Celecoxib) Delayed disease onset and prolonged survival. oup.com
Epilepsy PTZ-Induced Seizure (Mouse) Dual COX/5-LOX Inhibitor (Licofelone) Anticonvulsant effects. j-epilepsy.org

Investigation of Specific Organ-related Effects in Animal Models (e.g., gastric mucosa, liver, kidney)

Preclinical studies in animal models are essential for characterizing the effects of enzyme inhibitors on specific organs. For dual COX-2/LOX inhibitors, a primary focus has been the gastrointestinal (GI) tract, with additional investigations into hepatic and renal effects.

Gastric Mucosa: The role of COX-2 in the stomach is complex. While COX-1 has traditionally been viewed as the primary source of gastroprotective prostaglandins (B1171923), evidence from animal models indicates that COX-2 also plays a crucial role, particularly in mucosal defense and ulcer healing. nih.govsci-hub.senih.gov Studies in rats have shown that gastric lesions often develop only when the activities of both COX-1 and COX-2 are suppressed. nih.govnih.gov Furthermore, COX-2 expression is significantly upregulated at the margins of gastric ulcers, where it contributes to the healing process by promoting angiogenesis and epithelial cell proliferation. nih.govphysiology.orgphysiology.org Consequently, selective COX-2 inhibitors have been shown to delay the healing of experimental gastric ulcers in rodents to a similar extent as non-selective NSAIDs. nih.govsci-hub.sephysiology.org

The development of dual COX-2/5-LOX inhibitors is, in part, a strategy to circumvent the GI issues associated with NSAIDs. Inhibition of the COX pathway alone can shunt arachidonic acid metabolism toward the 5-LOX pathway, increasing the production of proinflammatory and potentially gastrotoxic leukotrienes. oup.com By inhibiting both pathways simultaneously, dual inhibitors are proposed to offer a better gastric safety profile. nih.govnih.gov For instance, preclinical studies on some dual inhibitors report improved gastric safety or negligible ulcerogenic effects compared to traditional NSAIDs. researchgate.netacs.org

Liver and Kidney: The effects of COX inhibitors on the liver and kidneys are also a subject of preclinical investigation. In general, NSAID administration may be associated with mild hepatic changes. japsonline.com Histopathological studies are often conducted on the liver and kidneys of animals treated with novel inhibitors to assess for any signs of toxicity. researchgate.netrjsocmed.com For example, celecoxib, a selective COX-2 inhibitor, has been associated in some reports with acute hepatocellular and cholestatic injury. japsonline.com

COX-2 is also constitutively expressed in the kidneys and contributes to normal renal physiology. msdvetmanual.comnih.gov Therefore, inhibition of this enzyme can have effects on renal function. The renal expression of COX-2 can vary between species, which is an important consideration when extrapolating animal model data. msdvetmanual.com

Table 3: Summary of Organ-Related Effects of COX-2 Inhibition in Animal Models

Organ System Finding Implication/Mechanism Citations
Gastric Mucosa COX-2 expression is upregulated at ulcer margins in rats. COX-2 is involved in the physiological process of ulcer healing (angiogenesis, cell proliferation). nih.govphysiology.orgphysiology.org
Gastric Mucosa Selective COX-2 inhibitors delay gastric ulcer healing in rodents. Inhibition of COX-2 impairs the natural repair mechanisms of the gastric mucosa. nih.govsci-hub.senih.govphysiology.org
Gastric Mucosa Gastric lesions in rats develop primarily when both COX-1 and COX-2 are inhibited. COX-2 contributes to the baseline mucosal defense system. nih.govnih.gov
Gastric Mucosa Dual COX-2/5-LOX inhibitors are designed for improved gastric safety. Simultaneous inhibition of 5-LOX prevents the formation of gastrotoxic leukotrienes that can result from COX-only inhibition. oup.comnih.govnih.gov
Liver NSAIDs can be associated with hepatocellular and cholestatic injury. Direct drug toxicity or metabolic effects. japsonline.com
Kidney COX-2 is constitutively expressed in the kidney. COX-2 plays a role in maintaining normal renal function. msdvetmanual.comnih.gov

Broader Research Implications and Future Directions for Dual Cox 2/lox Inhibitors

Potential in Combating Inflammation-Driven Pathologies in Research Models

Dual COX-2/LOX inhibitors are being actively investigated for their potential to manage chronic inflammatory conditions. By blocking both pathways, these agents can offer a more comprehensive anti-inflammatory effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govresearchgate.net This broader spectrum of activity could be particularly beneficial in diseases where both prostaglandins (B1171923) and leukotrienes play a significant role. researchgate.netnih.gov

Research in animal models has shown promise for dual inhibitors in conditions like arthritis and inflammatory bowel disease. For instance, in experimental models of osteoarthritis, the dual inhibitor licofelone (B1675295) has been shown to reduce the progression of the disease. oup.com Similarly, studies are exploring the utility of these inhibitors in models of inflammatory bowel disease, a condition where chronic inflammation is a key driver of pathology. nih.govmedchemexpress.com The development of dual inhibitors is seen as a promising strategy for creating safer and more effective anti-inflammatory treatments. capes.gov.br

Potential in Cancer Research

The link between chronic inflammation and cancer is well-established, making the enzymes of the arachidonic acid pathway attractive targets for cancer research. nih.govnih.govmdpi.com Overexpression of COX-2 and 5-LOX has been observed in various cancers, including colorectal and pancreatic cancer. nih.govspandidos-publications.comoup.com Dual inhibitors are being explored for their potential to mitigate cancer progression through various mechanisms. nih.gov

Anti-proliferative Effects in Preclinical Models

Numerous preclinical studies have demonstrated the anti-proliferative effects of dual COX-2/5-LOX inhibitors in various cancer cell lines. For example, the dual inhibitor darbufelone has shown a potent anti-proliferative effect on human LoVo colorectal cancer cells, proving more effective than the individual inhibitors celecoxib (B62257) (a COX-2 inhibitor) and zileuton (B1683628) (a 5-LOX inhibitor), even when used in combination. spandidos-publications.com This effect is often attributed to the induction of cell cycle arrest. spandidos-publications.com Studies on other dual inhibitors have also reported significant cytotoxic activity against cancer cell lines like HCT 116 and BxPC-3. nih.govnih.gov Natural compounds like chelerythrine (B190780) have also demonstrated dose- and time-dependent anti-proliferative effects against gastric cancer cells. frontiersin.org

Anti-migratory and Anti-invasive Properties in Preclinical Models

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research has shown that dual COX-2/5-LOX inhibitors can effectively inhibit these processes in preclinical models. In studies using LoVo colorectal cancer cells, downregulation of either COX-2 or 5-LOX significantly reduced cell migration and invasion. spandidos-publications.com The dual inhibitor darbufelone also effectively decreased the migration and invasion of these cells. spandidos-publications.com Furthermore, certain novel synthetic dual inhibitors have demonstrated potent antimigratory effects in wound-healing assays with the SW620 cell line. nih.govresearchgate.net

Radiosensitization Potential in Preclinical Studies

Enhancing the effectiveness of radiotherapy is a key goal in cancer treatment. Preclinical evidence suggests that inhibiting COX-2 can increase the sensitivity of tumors to radiation without significantly harming normal tissues. oup.com This is, in part, because radiation itself can increase COX-2 expression in tumors. oup.com The combination of COX-2 inhibitors with radiation has been shown to improve tumor response in animal models. oup.commdpi.com Recent studies have also investigated the radiosensitization potential of dual COX-2/5-LOX inhibitors, with some compounds showing a significant decrease in cancer cell proliferation when combined with irradiation. nih.govnih.gov

Combined Therapies in Research Models

The use of dual COX-2/LOX inhibitors in combination with other therapeutic agents is a promising area of cancer research. nih.govnih.gov Studies have shown that combining a COX-2 inhibitor with a 5-LOX inhibitor can significantly hinder the growth of pancreatic tumor cells in vitro. nih.gov The rationale is that blocking both pathways simultaneously may prevent the compensatory activation of one pathway when the other is inhibited. spandidos-publications.comnih.gov This approach may lead to more effective and better-tolerated cancer therapies. spandidos-publications.com

Exploration of Natural Products as Dual Inhibitors in Research

There is a growing interest in identifying dual COX-2/LOX inhibitors from natural sources. nih.govnih.gov Several natural compounds have been found to possess this dual inhibitory activity, offering a potential source for the development of new anti-inflammatory and anticancer agents. nih.govrootspress.org

Natural CompoundSourceReported Activity
Curcumin TurmericExhibits dual inhibitory effects on COX and LOX enzymes. rootspress.org
Gingerol GingerPossesses dual inhibitory effects on COX and LOX enzymes. rootspress.org
Resveratrol Grapes, BerriesHas been reported to have COX and LOX inhibitory activity. rootspress.org
Green Tea Catechins (EGCG) Green TeaShown to inhibit both COX and LOX enzymes. rootspress.org
Psoralidin Psoralea corylifoliaA natural dual COX-2 and 5-LOX inhibitor with demonstrated cytotoxicity against cancer cell lines. nih.gov
Chelerythrine Zanthoxylum simulansIdentified as a potent dual COX-2/5-LOX inhibitor with anti-proliferative effects on gastric cancer cells. frontiersin.org

These natural products and their derivatives represent a valuable resource for the discovery of novel lead compounds for the development of dual-action inhibitors. nih.govnih.gov

Development of Novel Dual-Targeting Strategies (e.g., Molecular Hybridization)

A key strategy in the development of dual COX-2/LOX inhibitors is molecular hybridization. mdpi.comnih.gov This approach involves combining the essential pharmacophoric features of known COX-2 and LOX inhibitors into a single new chemical entity. mdpi.comresearchgate.net The goal is to create a hybrid molecule with synergistic effects and a better safety profile. mdpi.comresearchgate.net

Several research groups have successfully applied this strategy. For instance, thymol-pyrazole hybrids have been synthesized, combining the 1,5-diarylpyrazole pharmacophore (known for COX-2 inhibition) with thymol (B1683141), a natural 5-LOX inhibitor. nih.gov Similarly, researchers have created hybrids of pyrrole (B145914) derivatives with cinnamic acid to produce compounds with dual inhibitory activity. mdpi.com Another approach has been the hybridization of 1,5-diarylpyrazole with morpholine, which has resulted in dual COX-2/5-LOX inhibitors with low toxicity. nih.gov The design of these hybrid molecules often relies on modifying existing NSAIDs by incorporating structural elements known to inhibit LOX. mdpi.com

The table below showcases examples of hybrid compounds and their reported inhibitory activities.

Hybrid Compound ClassExample/CompoundTarget(s)Key FindingReference
Thymol-Pyrazole HybridsCompound 8bCOX-2/5-LOXShowed potent in vitro COX-2 inhibitory activity (IC50 = 0.043 µM), nearly equal to celecoxib, and higher 5-LOX inhibition than quercetin. nih.gov
Pyrrole-Cinnamate HybridsHybrids 5 and 6COX-2/sLOXPresented a promising combination of in vitro LOX and COX-2 inhibitory activities, making them lead compounds for further development. mdpi.com
Ursodeoxycholic acid-cinnamic acid hybridsCompound 16COX-2/LOXExhibited high inhibitory efficacy against nitric oxide (NO) production, an indicator of anti-inflammatory potential. brieflands.com

Unexplored Mechanisms and Pathways of Dual Inhibition

While the primary mechanism of dual inhibitors is the direct enzymatic inhibition of COX-2 and 5-LOX, research is beginning to uncover their influence on a wider range of cellular pathways. The full extent of these interactions remains an active area of investigation.

One area of emerging research is the effect of dual inhibitors on signaling pathways beyond the direct arachidonic acid cascade. For example, some dual inhibitors have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. brieflands.com NF-κB is a crucial regulator of pro-inflammatory gene expression, including COX-2 itself. brieflands.com By inhibiting this pathway, dual inhibitors may exert a broader anti-inflammatory effect.

Furthermore, the interplay between dual inhibitors and other signaling molecules and pathways is being explored. For instance, studies have suggested that dual COX-2/5-LOX inhibitors may influence hormone signaling pathways, such as those for estrogen and thyroid hormones, in the context of gastric cancer cells. frontiersin.org The inhibition of 5-LOX can also indirectly reduce the transcription of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. brieflands.com

The potential for dual inhibitors to affect pathways involved in the resolution of inflammation is another area of interest. researchgate.net The arachidonic acid cascade is not solely pro-inflammatory; it also produces pro-resolving lipid mediators like lipoxins. researchgate.net Understanding how dual inhibitors affect the balance between pro-inflammatory and pro-resolving mediators is a critical and relatively unexplored aspect of their pharmacology.

Design of Next-Generation Dual Inhibitors

The design of future dual COX-2/5-LOX inhibitors is being guided by several key principles, including enhanced selectivity, improved pharmacokinetic properties, and the use of computational design methods. The goal is to develop agents that are not only effective but also possess a superior safety profile.

A significant focus is on creating molecules with high selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects, while simultaneously potently inhibiting 5-LOX. mdpi.com Computational techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are becoming indispensable tools in this process. mdpi.comresearchgate.net These methods allow for the virtual screening of potential inhibitors and provide insights into the structural requirements for dual-target binding. researchgate.netnih.gov

Researchers are exploring a diverse range of chemical scaffolds to identify novel dual inhibitors. Thiazole (B1198619) and thiazolidinone derivatives, for example, have been investigated as promising cores for the development of new anti-inflammatory agents. mdpi.combohrium.com Flavonoids, a class of natural products, are also being studied for their potential as dual inhibitors of COX-2 and 5-LOX. d-nb.infobohrium.com The development of N-hydroxyurea and "type B hydroxamic acid" derivatives represents another avenue of exploration. mdpi.com

The table below provides inhibitory data for Cox-2/lox-IN-2 and other selected dual inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference
This compound5.400.011.78 medchemexpress.com
Compound 2 (Flurbiprofen analog)>100Potent inhibitorPotent inhibitor mdpi.com
Compound 3 (Diclofenac analog)>100Potent inhibitorPotent inhibitor mdpi.com
Compound 11 (Type B hydroxamic acid)>10036.181.04 mdpi.com
Compound 6l (Thiazole derivative)5.550.090.38 bohrium.com

The continued exploration of these advanced design strategies holds the promise of delivering a new generation of safer and more effective anti-inflammatory therapies.

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